molecular formula C27H32BrNO6 B451954 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID

2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID

Cat. No.: B451954
M. Wt: 546.4g/mol
InChI Key: DPIOIWFOJXCRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and a tetramethyl-substituted acridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable phenol derivative to introduce the bromine atom at the desired position.

    Ethoxylation: The brominated phenol is then ethoxylated to introduce the ethoxy group.

    Acridine Derivative Formation: The acridine moiety is synthesized separately, often through a multi-step process involving cyclization and functional group modifications.

    Coupling Reaction: The final step involves coupling the brominated, ethoxylated phenol with the acridine derivative under specific conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the acridine moiety or the phenoxy group.

    Coupling Reactions: The phenoxy group can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: Use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the acridine moiety may interact with different sites on the target molecule, leading to changes in its activity or function. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-BROMO-2-CHLORO-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID
  • 2-[5-BROMO-2-METHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID

Uniqueness

The unique combination of the brominated phenoxy group and the acridine moiety in 2-[5-BROMO-2-ETHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)PHENOXY]ACETIC ACID distinguishes it from similar compounds. This structure may confer specific properties, such as enhanced binding affinity to certain targets or unique reactivity in chemical reactions.

Properties

Molecular Formula

C27H32BrNO6

Molecular Weight

546.4g/mol

IUPAC Name

2-[5-bromo-2-ethoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,4,5,7,9,10-hexahydroacridin-9-yl)phenoxy]acetic acid

InChI

InChI=1S/C27H32BrNO6/c1-6-34-20-7-14(15(28)8-21(20)35-13-22(32)33)23-24-16(9-26(2,3)11-18(24)30)29-17-10-27(4,5)12-19(31)25(17)23/h7-8,23,29H,6,9-13H2,1-5H3,(H,32,33)

InChI Key

DPIOIWFOJXCRNS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C)Br)OCC(=O)O

Origin of Product

United States

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